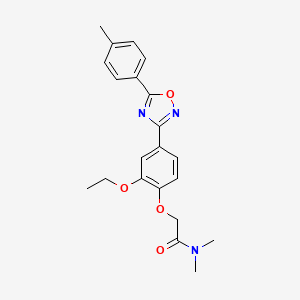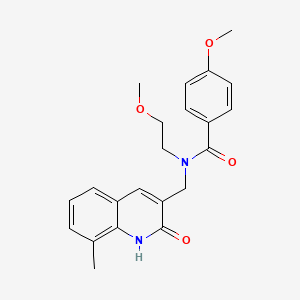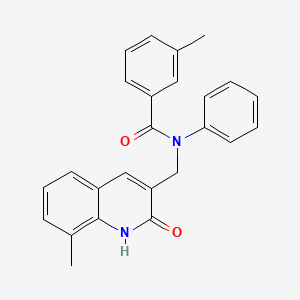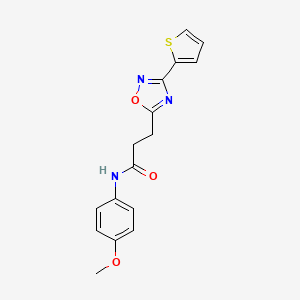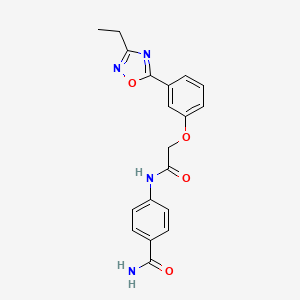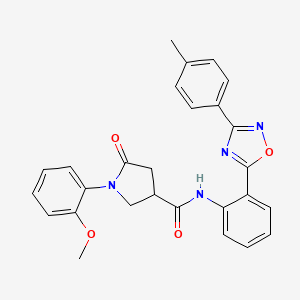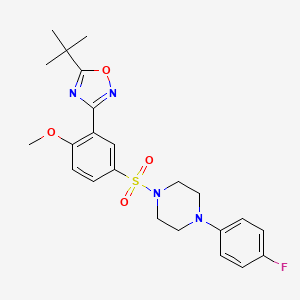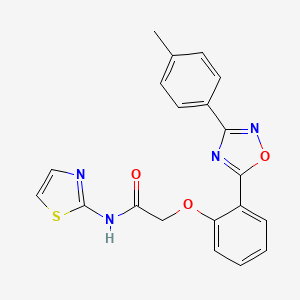![molecular formula C18H20N2O5 B7689790 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)
3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide, also known as DPPM, is a compound that has been extensively studied for its potential use in scientific research. DPPM is a hydrazide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and reduce oxidative stress. 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has also been shown to have neuroprotective effects by reducing neuronal cell death in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide in lab experiments is its wide range of biological activities. 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a useful tool for studying various biological processes. However, one limitation of using 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is the development of more soluble derivatives of 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide, which could improve its bioavailability and make it easier to administer in vivo.
In conclusion, 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is a compound that has been extensively studied for its potential use in scientific research. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. The synthesis method of 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide involves the condensation of 4-propoxybenzaldehyde with 3,4-dimethoxybenzohydrazide in the presence of acetic acid. The mechanism of action of 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has many potential future directions for research, including its use in the treatment of neurodegenerative diseases and the development of more soluble derivatives.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide involves the condensation of 4-propoxybenzaldehyde with 3,4-dimethoxybenzohydrazide in the presence of acetic acid. The resulting product is then purified by recrystallization to obtain pure 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide. This synthesis method has been optimized to yield high purity and high yield of 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-7-5-13(16(10-14)24-3)11-19-20-18(21)12-6-8-15(23-2)17(9-12)25-4/h5-11H,1-4H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHERIQAHQIIBCI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689709.png)
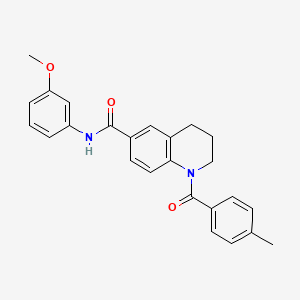
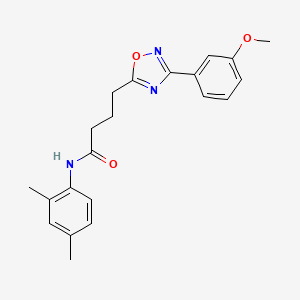
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)
